molecular formula C16H22O5 B11837821 Diethyl 3-(benzyloxy)pentanedioate

Diethyl 3-(benzyloxy)pentanedioate

Cat. No.: B11837821
M. Wt: 294.34 g/mol
InChI Key: ALBFKVKDAPIKFS-UHFFFAOYSA-N
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Description

Diethyl 3-(benzyloxy)pentanedioate is an organic compound with the molecular formula C15H20O5. It is a diester derivative of pentanedioic acid, where the ester groups are substituted with benzyloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-(benzyloxy)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of diethyl 3-oxopentanedioate as a starting material. This compound can undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(benzyloxy)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Sodium hydride (NaH), potassium carbonate (KCO)

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzyloxy derivatives

Mechanism of Action

The mechanism of action of diethyl 3-(benzyloxy)pentanedioate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Diethyl 3-(benzyloxy)pentanedioate can be compared with other similar compounds such as:

The presence of the benzyloxy group in this compound imparts unique reactivity and potential biological activities, distinguishing it from these similar compounds.

Biological Activity

Diethyl 3-(benzyloxy)pentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological applications.

This compound can be synthesized through various organic reactions, including esterification and alkylation processes. The general synthetic route involves the reaction of diethyl malonate with benzyl alcohol in the presence of an acid catalyst. The resulting compound is characterized by its diester functional groups, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been studied in several contexts:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor for specific enzymes. For instance, it inhibits glutamate carboxypeptidase II (GCPII), which is implicated in neurological disorders. The inhibitory activity was quantified with an IC50 value of approximately 0.65 nM, indicating high potency against this target .
  • Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines suggest that this compound possesses selective toxicity against certain tumor cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Case Study 1: Inhibition of GCPII

A study focused on the structure-activity relationship (SAR) of carbamate derivatives revealed that modifications to the benzyloxy group significantly enhance the inhibitory potency against GCPII. The findings suggest that the presence of the benzyloxy moiety plays a critical role in binding affinity and enzyme inhibition .

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .

Data Tables

Biological Activity IC50 Value (nM) Effect
Inhibition of GCPII0.65Potent inhibition
Antioxidant Activity-Significant free radical scavenging

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

diethyl 3-phenylmethoxypentanedioate

InChI

InChI=1S/C16H22O5/c1-3-19-15(17)10-14(11-16(18)20-4-2)21-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI Key

ALBFKVKDAPIKFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)OCC1=CC=CC=C1

Origin of Product

United States

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